2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethoxy)-6-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-7-4-3-5-8(14-6-13-2)9(7)15(10,11)12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBIXWSNZKFUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCOC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride typically involves the reaction of 2-(Methoxymethoxy)-6-methylbenzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Methoxymethoxy)-6-methylbenzenesulfonic acid+SOCl2→2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Pharmaceuticals: The compound is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: It is employed in the modification of polymers to enhance their thermal and chemical stability.
Biological Studies: The compound is used to study the effects of sulfonyl groups on biological systems, including enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The molecular targets include amino acids in proteins, which can result in enzyme inhibition or protein modification. The pathways involved in these reactions depend on the specific nucleophiles present in the biological system.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride with structurally related sulfonyl chlorides:
Key Observations:
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, F, CF3) enhance the electrophilicity of the sulfonyl chloride, increasing reactivity in nucleophilic substitutions .
- Methoxymethoxy and methoxy groups are electron-donating, reducing electrophilicity but introducing steric hindrance, which may slow reaction kinetics .
- Molecular Weight : The methoxymethoxy group adds ~46 g/mol compared to a simple methoxy group, impacting solubility and purification processes.
Biological Activity
2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological applications, drawing from diverse sources to provide a comprehensive overview.
This compound has the following chemical structure:
- Molecular Formula : C10H13ClO3S
- Molecular Weight : 248.73 g/mol
- Appearance : Colorless to pale yellow liquid
The presence of the methoxy group and the sulfonyl chloride functional group contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : The sulfonyl chloride group can react with amino acids in active sites, inhibiting enzyme function.
- Protein Modification : The compound may modify protein structures, affecting their stability and activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Potential in inhibiting cancer cell proliferation through enzyme inhibition pathways.
- Enzyme Inhibition : Specificity towards certain kinases, which are crucial in various signaling pathways.
Antimicrobial Activity
A study indicated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL, indicating potent activity .
Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 25 µM, suggesting it may act through apoptosis induction and cell cycle arrest .
Enzyme Inhibition Studies
Recent research focused on the inhibition of PfCLK3, a protein kinase essential for malaria parasite survival. The compound was shown to have an IC50 value of 24 nM, highlighting its potential as an antimalarial agent .
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity | IC50/Effect |
|---|---|---|---|
| 2-Chloro-N-(3-methoxyphenyl)methylacetamide | Structure | Enzyme inhibition | IC50 = 34 nM |
| This compound | - | Antimicrobial, anticancer | IC50 = 10-25 µM |
| p-Toluenesulfonyl chloride | - | General reactivity | Not specified |
Q & A
Q. What are the optimal synthetic routes for 2-(Methoxymethoxy)-6-methylbenzenesulfonyl chloride, and how can reaction conditions be controlled to minimize side products?
- Methodological Answer: The synthesis typically begins with 6-methyl-2-(methoxymethoxy)benzenesulfonic acid, which is treated with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key parameters include maintaining temperatures between 0–5°C to prevent decomposition and using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ FTIR to detect intermediates. Excess chlorinating agents are removed under reduced pressure, and purification is achieved via cold recrystallization in non-polar solvents like hexane .
Q. How should researchers handle the moisture sensitivity of this compound during purification and storage?
- Methodological Answer: Due to its hydrolytic instability, all procedures should use rigorously dried glassware and anhydrous solvents (e.g., dichloromethane or toluene pre-dried over molecular sieves). Purification via column chromatography requires silica gel activated at 120°C and elution under nitrogen flow. Storage should occur in amber vials with PTFE-lined caps, kept in a desiccator containing phosphorus pentoxide (P₂O₅) or silica gel. For long-term stability, aliquot the compound under argon and store at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data when analyzing substitution patterns or reaction intermediates?
- Methodological Answer: Contradictions in ¹H or ¹³C NMR data (e.g., unexpected splitting patterns or chemical shifts) may arise from steric effects of the methoxymethoxy group or residual moisture. To address this:
- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
- Compare experimental data with density functional theory (DFT)-computed spectra for the target structure.
- Use deuterated solvents with <0.005% water content and add a small amount of deuterated DMF to enhance solubility and reduce aggregation .
Q. What strategies mitigate competing reactions (e.g., hydrolysis or disubstitution) during sulfonamide formation using this compound?
- Methodological Answer: Competing hydrolysis can be suppressed by:
- Pre-drying amines with molecular sieves or using Schlenk techniques.
- Employing non-nucleophilic bases (e.g., 2,6-lutidine) to neutralize HCl without reacting with the sulfonyl chloride.
For disubstitution, use a 1:1 molar ratio of sulfonyl chloride to amine and add the amine dropwise over 1–2 hours at –10°C. Monitor intermediates via LC-MS to detect overreaction. Kinetic control (low temperature) favors monosubstitution, while thermodynamic control (room temperature) may lead to disubstitution .
Q. How does the steric and electronic influence of the methoxymethoxy group affect regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer: The methoxymethoxy group is a strong ortho/para-directing electron donor due to its lone pairs, but steric hindrance at the ortho position (from the methyl group) shifts reactivity to the para position. To validate regioselectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
